6-Phenylimidazo[2,1-b][1,3]thiazol-5-amine
CAS No.: 94574-42-2
Cat. No.: VC3789765
Molecular Formula: C11H9N3S
Molecular Weight: 215.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94574-42-2 |
|---|---|
| Molecular Formula | C11H9N3S |
| Molecular Weight | 215.28 g/mol |
| IUPAC Name | 6-phenylimidazo[2,1-b][1,3]thiazol-5-amine |
| Standard InChI | InChI=1S/C11H9N3S/c12-10-9(8-4-2-1-3-5-8)13-11-14(10)6-7-15-11/h1-7H,12H2 |
| Standard InChI Key | PBWGCNFJKNQDGV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)N |
Introduction
Chemical Characterization and Structural Analysis
Molecular Identity and Physicochemical Properties
6-Phenylimidazo[2,1-b] thiazol-5-amine (CAS: 94574-42-2) has the molecular formula C₁₁H₉N₃S and a molecular weight of 215.27 g/mol . Key physicochemical properties include:
| Property | Value |
|---|---|
| Density | 1.42 ± 0.1 g/cm³ (predicted) |
| pKa | 6.98 ± 0.40 (predicted) |
| Melting Point | Not reported |
| Solubility | Limited data available |
The compound’s fused bicyclic structure consists of an imidazole ring fused to a thiazole ring, with a phenyl substituent at position 6 and an amine group at position 5 (Figure 1). This arrangement confers rigidity and planar geometry, enhancing its ability to interact with biological targets through π-π stacking and hydrogen bonding .
Synthetic Pathways and Optimization
Key Synthetic Routes
The synthesis of 6-phenylimidazo[2,1-b] thiazol-5-amine derivatives typically involves multi-step protocols:
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Formation of Indole-3-Carbonitriles:
Indole derivatives react with chlorosulfonyl isocyanate (CSI) in anhydrous acetonitrile to yield indole-3-carbonitriles . For example, 1H-indole-3-carbonitrile (5a) is synthesized in 98% yield under these conditions . -
Thiadiazole Ring Formation:
Treatment of indole-3-carbonitriles with thiosemicarbazide in trifluoroacetic acid (TFA) at 60°C generates 5-(1H-indol-3-yl)-1,3,4-thiadiazol-2-amines (7a–d) . This step exploits nucleophilic substitution and cyclization reactions. -
Functionalization with α-Bromoacetyl Derivatives:
Reacting intermediates 7 with α-bromoacetyl derivatives (8) in ethanol under reflux conditions produces the final imidazo[2,1-b]thiazole derivatives (9a–p) .
Challenges and Yield Optimization
Applications in Drug Discovery and Development
Oncology
The compound’s ability to disrupt cancer cell migration and proliferation positions it as a candidate for pancreatic cancer therapy. Preclinical models demonstrate that analogues reduce tumor growth and metastasis in PDAC, a malignancy with limited treatment options .
Targeted Therapy Development
Modifications to the phenyl or amine groups could enhance selectivity for oncogenic kinases. For example, introducing electron-withdrawing substituents on the phenyl ring may improve binding to ATP pockets in kinases .
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